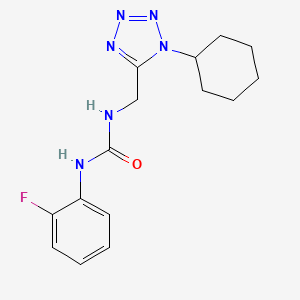![molecular formula C7H4ClNOS B2579278 7-Clorotien[3,2-c]piridin-4(5H)-ona CAS No. 29079-93-4](/img/structure/B2579278.png)
7-Clorotien[3,2-c]piridin-4(5H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chlorothieno[3,2-c]pyridin-4(5H)-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .
Aplicaciones Científicas De Investigación
7-Chlorothieno[3,2-c]pyridin-4(5H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is utilized in the development of agrochemicals and dyes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorothieno[3,2-c]pyridin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine with thiophene derivatives in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of 7-Chlorothieno[3,2-c]pyridin-4(5H)-one may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
7-Chlorothieno[3,2-c]pyridin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol, thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Amino, thio, or alkoxy derivatives.
Mecanismo De Acción
The mechanism of action of 7-Chlorothieno[3,2-c]pyridin-4(5H)-one involves its interaction with specific molecular targets within biological systems. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorothieno[3,2-c]pyridine: Similar structure but differs in the position of the chlorine atom.
7-Chlorothieno[2,3-c]pyridine: Similar structure but differs in the arrangement of the heterocyclic rings.
4-(Trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of chlorine.
Uniqueness
7-Chlorothieno[3,2-c]pyridin-4(5H)-one is unique due to its specific arrangement of the thieno and pyridine rings, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in medicinal chemistry .
Propiedades
IUPAC Name |
7-chloro-5H-thieno[3,2-c]pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNOS/c8-5-3-9-7(10)4-1-2-11-6(4)5/h1-3H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAIBZJDLXCTTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)NC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1-Methylbenzimidazol-5-yl)methyl]prop-2-enamide](/img/structure/B2579195.png)
![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B2579199.png)


![2-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridine-4-carbonitrile](/img/structure/B2579202.png)
![5,6-dichloro-N-{2-[cyclopropyl(methyl)amino]ethyl}-N,2-dimethylpyridine-3-carboxamide](/img/structure/B2579203.png)




![N-[2-[4-(1H-Indole-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2579210.png)

![N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B2579215.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B2579217.png)
